Mechanism of Action: Ferroptosis Induction vs. Oxaliplatin
In head-to-head mechanistic studies in the oxaliplatin-resistant colon cancer cell line HCT-116/OXA, Antitumor agent-125 (compound 17a) induced ferroptosis, a form of cell death characterized by lipid peroxide accumulation and iron homeostasis disruption [1]. In contrast, oxaliplatin treatment in these same resistant models did not induce ferroptosis, demonstrating that Antitumor agent-125 triggers a cell death pathway that is distinct from, and complementary to, the standard apoptotic pathway elicited by conventional platinum agents . The ferroptotic response was evidenced by a significant accumulation of lipid peroxides and inhibition of the SLC7A11/GPX4 axis in HCT-116/OXA cells following 17a exposure, a phenomenon not observed with oxaliplatin under identical conditions .
| Evidence Dimension | Cell Death Mechanism Induction |
|---|---|
| Target Compound Data | Significant induction of ferroptosis (lipid peroxidation and GPX4 inhibition) |
| Comparator Or Baseline | Oxaliplatin (OXA) - No detectable ferroptosis induction |
| Quantified Difference | Qualitative: Presence of ferroptosis markers in target compound treatment vs. absence in comparator treatment. |
| Conditions | HCT-116/OXA oxaliplatin-resistant colon cancer cells |
Why This Matters
This differentiated mechanism is critical for researchers studying drug resistance; it demonstrates Antitumor agent-125 is not a functional substitute for oxaliplatin but a strategic tool to bypass resistance via an alternative death pathway.
- [1] Liu Z, Cai J, Jiang G, et al. Novel Platinum(IV) complexes intervene oxaliplatin resistance in colon cancer via inducing ferroptosis and apoptosis. Eur J Med Chem. 2024;263:115968. View Source
